Cas no 4792-67-0 (ethyl 5-chloro-1H-indole-2-carboxylate)

Ethyl 5-chloro-1H-indole-2-carboxylate is a versatile indole derivative widely used in pharmaceutical and organic synthesis. Its key structural features include a chloro-substituted indole core and an ethyl ester group at the 2-position, making it a valuable intermediate for constructing biologically active compounds. The chloro substituent enhances reactivity in electrophilic substitutions, while the ester group allows further functionalization via hydrolysis or reduction. This compound is particularly useful in medicinal chemistry for developing indole-based scaffolds with potential therapeutic applications. It exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its compatibility with various reaction conditions makes it a preferred choice for researchers in heterocyclic chemistry.
ethyl 5-chloro-1H-indole-2-carboxylate structure
4792-67-0 structure
Product Name:ethyl 5-chloro-1H-indole-2-carboxylate
CAS No:4792-67-0
MF:C11H10ClNO2
MW:223.655601978302
MDL:MFCD00005610
CID:45324
PubChem ID:78518
Update Time:2025-10-28

ethyl 5-chloro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-2-indolecarboxylate
    • Ethyl 5-chloroindole-2-carboxylate
    • 5-Chloroindole-2-Carboxylic Acid Ethyl Ester
    • 2-CARBETHOXY-5-CHLOROINDOLE
    • ethyl 5-chloro-1H-indole-2-carboxylate
    • Ethyl-5-chloroindole-2-carboxylate
    • 5-Chloroindole-2-carboxylic acid ethyl
    • 2-(Ethoxycarbonyl)-5-chloro-indole
    • 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester
    • LWKIFKYHCJAIAB-UHFFFAOYSA-N
    • 5-chloro-1H-indole-2-carboxylic acid ethyl ester
    • NSC94209
    • PubChem7173
    • 5-chloroindole-2-carboxylicacidethylester
    • 5-chloro-2
    • AC-3602
    • PB42892
    • 4792-67-0
    • MFCD00005610
    • NSC 94209
    • AMY2902
    • NS00031738
    • A7316
    • 5-Cl-ICA-OEt
    • ethyl 5-chloro-indole-2-carboxylate
    • Ethyl 5-chloro-2-indole-carboxylate
    • 5-chloro-2-Indolecarboxylic Acid Ethyl Ester
    • Ethyl-5-chloroindol-2-carboxylate
    • AB01332407-02
    • ethyl 5-chloro-1H-indole-2-carboxylate;Ethyl 5-chloroindole-2-carboxylate
    • EINECS 225-345-6
    • Ethyl 5-chloro-1H-indole-2-carboxylate #
    • EN300-261669
    • AKOS000430565
    • CS-W001969
    • FT-0601297
    • Ethyl 5-chloro-2-indolecarboxylate, 97%
    • BB 0305524
    • ethyl5-chloro-1H-indole-2-carboxylate
    • InChI=1/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • Q-102569
    • Indole-2-carboxylic acid, 5-chloro-, ethyl ester
    • NCGC00341509-01
    • SCHEMBL42366
    • SY007648
    • LWKIFKYHCJAIAB-UHFFFAOYSA-
    • NSC-94209
    • 5-chloro-1h indole-2-carboxylic acid ethyl ester
    • FS-2413
    • E0696
    • DTXSID90197352
    • C-4600
    • STK051034
    • BBL012857
    • DB-007026
    • MDL: MFCD00005610
    • Inchi: 1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
    • InChI Key: LWKIFKYHCJAIAB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(=O)OCC)N2
    • BRN: 170255

Computed Properties

  • Exact Mass: 223.04000
  • Monoisotopic Mass: 223.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.8
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.2405 (rough estimate)
  • Melting Point: 168.0 to 172.0 deg-C
  • Boiling Point: 375°C at 760 mmHg
  • Flash Point: 180.6℃
  • Refractive Index: 1.5500 (estimate)
  • PSA: 42.09000
  • LogP: 2.99800
  • Solubility: Uncertain

ethyl 5-chloro-1H-indole-2-carboxylate Security Information

ethyl 5-chloro-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl 5-chloro-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:4792-67-0)ethyl 5-chloro-1H-indole-2-carboxylate
Order Number:A7316
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:33
Price ($):501.0
Email:sales@amadischem.com

Additional information on ethyl 5-chloro-1H-indole-2-carboxylate

Comprehensive Overview of Ethyl 5-Chloro-1H-Indole-2-Carboxylate (CAS No. 4792-67-0): Properties, Applications, and Industry Insights

Ethyl 5-chloro-1H-indole-2-carboxylate (CAS No. 4792-67-0) is a specialized organic compound belonging to the indole carboxylate family. This heterocyclic molecule features a chloro-substituted indole core esterified with an ethyl group, making it a versatile intermediate in pharmaceutical and agrochemical research. With the growing demand for indole derivatives in drug discovery, this compound has garnered significant attention due to its unique structural properties and reactivity.

The molecular structure of ethyl 5-chloro-1H-indole-2-carboxylate combines a chloroindole scaffold with an ester functionality, offering dual reactivity sites for further chemical modifications. Researchers frequently explore its potential as a building block for biologically active compounds, particularly in the development of kinase inhibitors and serotonin receptor modulators. Recent studies highlight its utility in medicinal chemistry, where indole-based frameworks are pivotal for designing novel therapeutic agents.

In the context of green chemistry trends, synthetic routes for CAS 4792-67-0 have evolved to incorporate catalytic methods and solvent-free conditions. This aligns with the pharmaceutical industry's push toward sustainable synthesis, addressing common search queries like "eco-friendly indole derivative preparation." Analytical techniques such as HPLC and NMR are routinely employed to verify the purity of this compound, ensuring compliance with stringent quality control standards demanded by regulatory bodies.

The compound's physicochemical properties—including its melting point (typically 120-123°C) and solubility profile—make it suitable for diverse reaction conditions. Its stability under acidic environments has been particularly noted in patent literature, with applications in multi-step synthesis of complex molecules. Laboratories often source ethyl 5-chloro-1H-indole-2-carboxylate for constructing indole-alkaloid analogs, responding to the rising interest in natural product-inspired drug design.

Market analysts observe increasing procurement of 4792-67-0 by contract research organizations (CROs), coinciding with the expansion of small molecule drug discovery pipelines. The compound's role in developing selective enzyme inhibitors frequently appears in scientific literature, addressing trending topics like "targeted cancer therapies." Proper storage recommendations (desiccated, 2-8°C) and handling protocols are critical considerations for end-users, as emphasized in safety data sheets.

From a regulatory perspective, ethyl 5-chloro-1H-indole-2-carboxylate is classified as a standard research chemical without special restrictions, though compliance with Good Laboratory Practice (GLP) remains essential. The compound's spectral data (IR, MS, 1H/13C NMR) are well-documented, facilitating its identification in analytical method development workflows—a frequent pain point discussed in chromatography forums.

Emerging applications include its use in material science, where indole derivatives contribute to organic semiconductors and light-emitting materials. This interdisciplinary potential answers growing searches for "functional indole compounds in electronics." Suppliers typically offer CAS 4792-67-0 in research quantities (100mg to 1kg), with certificates of analysis confirming ≥98% purity by HPLC—a key purchasing criterion for quality-conscious buyers.

Ongoing research explores novel derivatives synthesized from ethyl 5-chloro-1H-indole-2-carboxylate, particularly in structure-activity relationship (SAR) studies. The compound's cost-effectiveness compared to similar halogenated indoles makes it attractive for academic and industrial labs alike. Technical discussions often focus on optimizing its N-alkylation and cross-coupling reactions, reflecting the compound's adaptability in modern synthetic strategies.

For researchers investigating heterocyclic chemistry, this compound serves as an excellent model system due to its balanced reactivity and stability. Recent publications describe its use in constructing fused polycyclic systems, addressing the pharmaceutical industry's need for complex molecular architectures. Proper waste disposal methods for halogenated organic compounds should always be followed, as emphasized in environmental compliance guidelines.

The future outlook for ethyl 5-chloro-1H-indole-2-carboxylate remains positive, with patent activity showing steady incorporation into new intellectual property filings. As computational chemistry advances, in silico screening of its derivative libraries accelerates discovery workflows—a hot topic in AI-assisted drug development circles. Its continued relevance underscores the enduring importance of indole chemistry in addressing contemporary scientific challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4792-67-0)ethyl 5-chloro-1H-indole-2-carboxylate
A7316
Purity:99%
Quantity:500g
Price ($):501.0
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